Cas no 136701-88-7 (4-(2,3-dihydro-1H-inden-1-yl)piperidine)

4-(2,3-dihydro-1H-inden-1-yl)piperidine is a versatile piperidine-derived compound featuring a fused indane moiety, which enhances its structural rigidity and potential binding affinity in pharmaceutical applications. The indane group contributes to increased lipophilicity, improving membrane permeability, while the piperidine scaffold offers a basic nitrogen center for further functionalization or salt formation. This compound is particularly valuable in medicinal chemistry as a building block for CNS-targeting drugs, owing to its balanced physicochemical properties. Its synthetic flexibility allows for modifications at both the piperidine and indane rings, enabling tailored derivatives for specific biological targets. Suitable for research in neuropharmacology and drug discovery.
4-(2,3-dihydro-1H-inden-1-yl)piperidine structure
136701-88-7 structure
Product Name:4-(2,3-dihydro-1H-inden-1-yl)piperidine
CAS No:136701-88-7
MF:C14H19N
MW:201.30736374855
CID:5820321
PubChem ID:14995546
Update Time:2025-06-15

4-(2,3-dihydro-1H-inden-1-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-(2,3-dihydro-1H-inden-1-yl)-
    • 4-(2,3-dihydro-1H-inden-1-yl)piperidine
    • 136701-88-7
    • SCHEMBL5871094
    • EN300-1852174
    • Inchi: 1S/C14H19N/c1-2-4-13-11(3-1)5-6-14(13)12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2
    • InChI Key: PYHVFVUWCPBAFM-UHFFFAOYSA-N
    • SMILES: N1CCC(C2C3=C(C=CC=C3)CC2)CC1

Computed Properties

  • Exact Mass: 201.151749610g/mol
  • Monoisotopic Mass: 201.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.034±0.06 g/cm3(Predicted)
  • Boiling Point: 317.1±31.0 °C(Predicted)
  • pka: 10.32±0.10(Predicted)

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4-(2,3-dihydro-1H-inden-1-yl)piperidine Related Literature

Additional information on 4-(2,3-dihydro-1H-inden-1-yl)piperidine

Comprehensive Overview of 4-(2,3-dihydro-1H-inden-1-yl)piperidine (CAS No. 136701-88-7): Properties, Applications, and Research Insights

4-(2,3-dihydro-1H-inden-1-yl)piperidine (CAS No. 136701-88-7) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperidine derivative, characterized by its indenyl-piperidine scaffold, exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and material science. Its molecular framework combines the rigidity of the indene moiety with the flexibility of the piperidine ring, offering a balanced profile for synthetic modifications.

In recent years, the demand for piperidine-based compounds like 4-(2,3-dihydro-1H-inden-1-yl)piperidine has surged due to their potential applications in central nervous system (CNS) therapeutics. Researchers are particularly interested in its role as a pharmacophore for designing ligands targeting neurotransmitter receptors. The compound’s CAS No. 136701-88-7 is frequently cited in patents and academic papers, reflecting its relevance in modern medicinal chemistry.

From a synthetic perspective, 4-(2,3-dihydro-1H-inden-1-yl)piperidine is synthesized via catalytic hydrogenation or reductive amination strategies, often employing heterogeneous catalysts to optimize yield. Its chiral center at the indenyl position opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis. This aligns with the growing industry focus on green chemistry and sustainable synthesis methods, which are frequently searched by professionals in the field.

The compound’s physicochemical properties, such as its moderate lipophilicity and molecular weight (~215 g/mol), make it suitable for blood-brain barrier penetration—a critical factor in CNS drug development. Discussions on platforms like ResearchGate and PubMed often highlight its potential as a building block for neuroactive agents, addressing trending queries about "piperidine derivatives in neurology."

Beyond pharmaceuticals, CAS No. 136701-88-7 is explored in materials science for designing ligands in coordination chemistry. Its ability to form stable complexes with transition metals is leveraged in catalysis and sensor development. This dual applicability resonates with the interdisciplinary approach dominating contemporary research, a frequently searched topic in academic circles.

Quality control of 4-(2,3-dihydro-1H-inden-1-yl)piperidine involves advanced analytical techniques like HPLC and GC-MS, ensuring purity for research and industrial use. The compound’s stability under standard storage conditions (room temperature, inert atmosphere) is another advantage, as noted in supplier databases and chemical forums.

In summary, 4-(2,3-dihydro-1H-inden-1-yl)piperidine (CAS No. 136701-88-7) stands at the intersection of innovation and practicality. Its structural elegance and functional adaptability continue to inspire research across multiple disciplines, answering the growing demand for specialty chemicals in cutting-edge applications.

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